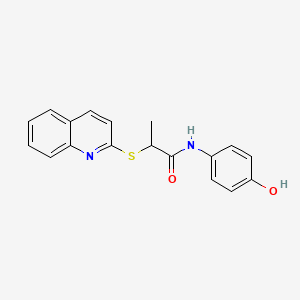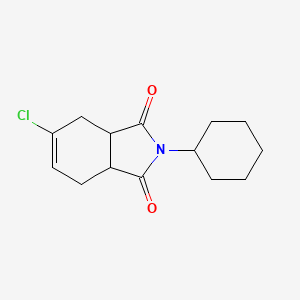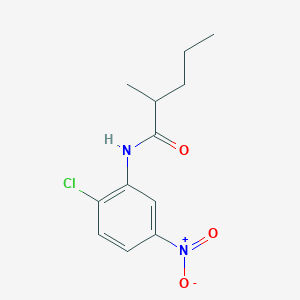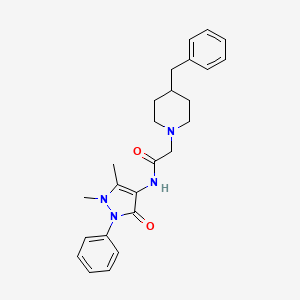![molecular formula C17H19NO5 B5033909 1-methoxy-3-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B5033909.png)
1-methoxy-3-[4-(4-nitrophenoxy)butoxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methoxy-3-[4-(4-nitrophenoxy)butoxy]benzene is an organic compound with the molecular formula C17H19NO5 It is a derivative of benzene, characterized by the presence of methoxy and nitrophenoxy groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxy-3-[4-(4-nitrophenoxy)butoxy]benzene typically involves a multi-step process. One common method includes the following steps:
Etherification: The reaction of 4-nitrophenol with 1-bromo-4-butoxybenzene in the presence of a base to form 4-(4-nitrophenoxy)butoxybenzene.
Methoxylation: The final step involves the reaction of 4-(4-nitrophenoxy)butoxybenzene with methanol in the presence of a catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-methoxy-3-[4-(4-nitrophenoxy)butoxy]benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ether bonds can be cleaved under acidic or basic conditions to yield the corresponding phenols and alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 1-amino-3-[4-(4-nitrophenoxy)butoxy]benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-nitrophenol and 1-methoxy-3-butoxybenzene.
Aplicaciones Científicas De Investigación
1-methoxy-3-[4-(4-nitrophenoxy)butoxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-methoxy-3-[4-(4-nitrophenoxy)butoxy]benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and butoxy groups can modulate the compound’s solubility and membrane permeability, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-methoxy-4-[4-(4-nitrophenoxy)butoxy]benzene: Similar structure but with different substitution pattern on the benzene ring.
4-methoxy-3-[4-(4-nitrophenoxy)butoxy]benzene: Another isomer with different positioning of the methoxy group.
Uniqueness
1-methoxy-3-[4-(4-nitrophenoxy)butoxy]benzene is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
Propiedades
IUPAC Name |
1-methoxy-3-[4-(4-nitrophenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-21-16-5-4-6-17(13-16)23-12-3-2-11-22-15-9-7-14(8-10-15)18(19)20/h4-10,13H,2-3,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRSCOICZPFOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl [8-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-2,4-dioxo-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]dec-3-yl]acetate](/img/structure/B5033843.png)
![1-[5-(3,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBONYL]PIPERIDINE](/img/structure/B5033851.png)
![2-(4-METHOXYPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE](/img/structure/B5033855.png)

![9-methyl-10-{[methyl(octadecyl)amino]methyl}-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5033883.png)

![5-[(2-chloroethyl)amino]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5033899.png)
![2-{[(2-fluorophenyl)carbonyl]amino}-6-methyl-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5033907.png)

![[1-(3-phenylbutyl)-2-piperidinyl]methanol](/img/structure/B5033921.png)
![4-methyl-4-(5-methylfuran-2-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]pentan-2-amine](/img/structure/B5033924.png)
![2-[1-OXO-1-(2,2,4,6,7-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)-3-PHENYLPROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B5033926.png)

![N-[3-(4-morpholinyl)propyl]-1-propyl-4-piperidinamine](/img/structure/B5033936.png)
